molecular formula C27H28N2O2 B14345088 {4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone CAS No. 103057-04-1

{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone

Cat. No.: B14345088
CAS No.: 103057-04-1
M. Wt: 412.5 g/mol
InChI Key: VCNIGFPVMNWDOR-UHFFFAOYSA-N
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Description

{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone is a complex organic compound with the molecular formula C19H23NO2 This compound is known for its unique structure, which includes both an indole and a benzophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone typically involves the reaction of 4-(2-(diethylamino)ethoxy)benzophenone with 2-phenyl-1H-indole. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The benzophenone moiety can also participate in photochemical reactions, making the compound useful in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone lies in its combined structure of both indole and benzophenone moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

103057-04-1

Molecular Formula

C27H28N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

[4-[2-(diethylamino)ethoxy]phenyl]-(2-phenyl-1H-indol-3-yl)methanone

InChI

InChI=1S/C27H28N2O2/c1-3-29(4-2)18-19-31-22-16-14-21(15-17-22)27(30)25-23-12-8-9-13-24(23)28-26(25)20-10-6-5-7-11-20/h5-17,28H,3-4,18-19H2,1-2H3

InChI Key

VCNIGFPVMNWDOR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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